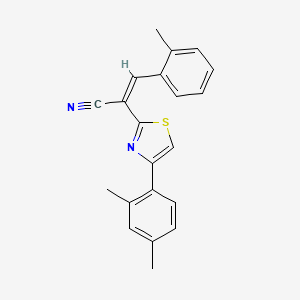
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a thiazole derivative known for its diverse biological activities. Thiazole compounds are often utilized in medicinal chemistry due to their potential therapeutic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 2,4-dimethylphenyl group and an acrylonitrile moiety attached to an o-tolyl group. Its molecular formula is C22H20N2S, and it is characterized by the following structural properties:
| Property | Value |
|---|---|
| Molecular Weight | 356.47 g/mol |
| IUPAC Name | (Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(o-tolyl)prop-2-enenitrile |
| Solubility | Low solubility in water; soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can modulate cellular functions.
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, potentially making this compound effective against various pathogens.
- Anticancer Potential : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells, making them candidates for further research in cancer therapy.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced antimicrobial potency.
Anticancer Activity
Research on thiazole derivatives has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a series of thiazole compounds demonstrated cytotoxic effects against HeLa cells (cervical cancer), with IC50 values indicating effective concentrations for inducing cell death. The mechanism involved apoptosis through mitochondrial pathway activation.
Case Study: Leishmanicidal Activity
In a case study focusing on leishmaniasis treatment, phthalimido-thiazole derivatives were evaluated for their leishmanicidal activity. The results indicated that modifications to the thiazole structure significantly impacted the efficacy against Leishmania infantum. Compounds exhibiting low cytotoxicity towards mammalian cells while effectively reducing parasite viability were identified as potential therapeutic agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other thiazole and acrylonitrile derivatives was conducted:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| 2-Aminothiazole | Antimicrobial | 10 |
| 3-Cyano-2-isopropylindole | Xanthine oxidase inhibitor | 3.5 |
| Phthalimido-thiazole | Leishmanicidal | 5 |
| This compound | Anticancer/Antimicrobial | TBD |
Propriétés
IUPAC Name |
(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-14-8-9-19(16(3)10-14)20-13-24-21(23-20)18(12-22)11-17-7-5-4-6-15(17)2/h4-11,13H,1-3H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUFOTCJMKCJTI-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














